molecular formula C15H14N2O2 B8381352 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoic acid

3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoic acid

Cat. No.: B8381352
M. Wt: 254.28 g/mol
InChI Key: HYAQPYWNAGQNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoic acid is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3,4-dihydro-1H-2,7-naphthyridin-2-yl)benzoic acid

InChI

InChI=1S/C15H14N2O2/c18-15(19)12-2-1-3-14(8-12)17-7-5-11-4-6-16-9-13(11)10-17/h1-4,6,8-9H,5,7,10H2,(H,18,19)

InChI Key

HYAQPYWNAGQNEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CN=C2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)benzoate (51 mg, 0.18 mmol) and 0.5 mL 1.0 M NaOH in 2.0 mL dioxane was heated at 70° C. for 2.3 hours. The pH of the reaction was adjusted to pH 5 using glacial acetic acid. The mixture was evaporated and then chased with MeOH to give a yellow solid film. An impure lot from a previous reaction was combined, and this material triturated with EtOAc. The remaining solid was dissolved in MeOH, and then Bio-rad AG1-X8 basic resin (hydroxide form) was added. The mixture was filtered and the resin rinsed with MeOH and CH2Cl2. The product was eluted from the resin using 10% formic acid in MeOH. The solvent was evaporated, chased with MeOH and EtOAc to give the title compound (used as is for the next step) as a yellow solid (49 mg). 1H NMR (CD3OD) δ: 8.42 (s, 1H), 8.29 (d, J=5.3 Hz, 1H), 7.68-7.70 (m, 1H), 7.48-7.51 (m, 1H), 7.33-7.39 (m, 1H), 7.30 (dd, J=2.5, 1.3 Hz, 1H), 7.26 (d, J=4.7 Hz, 1H), 4.48 (s, 2H), 3.64 (t, J=5.9 Hz, 2H), 3.04 (t, J=5.6 Hz, 2H).
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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